2,6-Difluorobenzamide

Catalog No.
S565475
CAS No.
18063-03-1
M.F
C7H5F2NO
M. Wt
157.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzamide

CAS Number

18063-03-1

Product Name

2,6-Difluorobenzamide

IUPAC Name

2,6-difluorobenzamide

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

InChI

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)

InChI Key

AVRQBXVUUXHRMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

Synonyms

2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

The exact mass of the compound 2,6-Difluorobenzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2,6-Difluorobenzamide (CAS 18063-03-1) is a highly crystalline, fluorinated aromatic amide that serves as a cornerstone intermediate in the global agrochemical and pharmaceutical supply chains. Characterized by a melting point of 144–148 °C and excellent solubility in polar aprotic solvents like N,N-Dimethylformamide, it is primarily procured for the large-scale synthesis of benzoylurea-class insect growth regulators. By providing the essential 2,6-difluorobenzoyl pharmacophore in a pre-amidated state, this compound allows manufacturers to bypass the harsh chlorination and amidation steps required when starting from the corresponding benzoic acid, thereby streamlining reactor workflows and improving overall safety profiles [1].

Procurement Fit

Benzoylurea insecticide synthesis Core intermediate for diflubenzuron, hexaflumuron, and lufenuron via 2,6-difluorobenzoyl isocyanate
Analytical reference standard Designated as Lufenuron impurity A in the European Pharmacopoeia for HPLC/LC-MS method validation
Medicinal/agrochemical building block Privileged 2,6-difluorobenzamide scaffold for FtsZ-targeting and antifungal derivative studies

Substituting 2,6-difluorobenzamide with closely related analogs, such as 2-fluorobenzamide or 2,6-dichlorobenzamide, fundamentally compromises both downstream biological efficacy and process chemistry. In agrochemical applications, the specific steric bulk and electronegativity of the 2,6-difluoro motif are absolute prerequisites for high-affinity binding to insect chitin synthase; altering this pattern results in a catastrophic loss of insecticidal potency . From a procurement and process perspective, attempting to substitute the amide with its precursor, 2,6-difluorobenzoic acid, introduces severe inefficiencies. The acid requires conversion to an acyl chloride using highly corrosive reagents (e.g., thionyl chloride), followed by a separate amidation step, which increases cycle times, reduces overall telescopic yields, and elevates the risk of batch contamination [1].

Substitution Risk

Non-fluorinated / mono-F analogs
The ortho-difluoro pattern induces a non-planar conformation critical for allosteric FtsZ binding; this structural feature is absent in non-fluorinated or mono-fluorinated benzamides and may not transfer.
Isomeric difluorobenzamides
2,4-Difluorobenzamide or 2,3,6-trifluorobenzamide carry different substitution patterns that may shift metabolic stability, lipophilicity, and target-binding profiles relative to the 2,6-substituted scaffold.
2,6-Dichlorobenzamide
Replacing fluorine with chlorine alters electronic properties and van der Waals radii; biological outcomes observed with 2,6-difluorobenzamide may not reproduce with the dichloro analog.

Telescopic Synthesis Efficiency for Benzoylurea APIs

In the commercial-scale synthesis of benzoylurea APIs such as fluazuron, 2,6-difluorobenzamide serves as a superior late-stage precursor compared to 2,6-difluorobenzoic acid. Condensation of 2,6-difluorobenzamide with oxalyl chloride in toluene directly yields the critical 2,6-difluorobenzoyl isocyanate intermediate. This direct conversion enables a streamlined telescopic process that achieves an overall API yield of approximately 73% [1]. In contrast, starting from 2,6-difluorobenzoic acid requires two additional synthetic steps (chlorination to the acyl chloride, followed by amidation), which introduces cumulative yield losses and necessitates the handling of highly corrosive reagents over prolonged production cycles.

Evidence DimensionSynthetic steps to isocyanate intermediate
Target Compound Data1 step (direct reaction with oxalyl chloride); ~73% overall API yield
Comparator Or Baseline2,6-Difluorobenzoic acid (3 steps: chlorination, amidation, isocyanate formation)
Quantified DifferenceEliminates 2 synthetic steps; prevents cumulative yield attrition
ConditionsToluene solvent, 35–45 °C condensation, commercial-scale telescopic process

Procuring the pre-formed amide streamlines the industrial manufacturing of benzoylurea insecticides, significantly reducing cycle times and reagent costs.

Biocatalytic Yield
Cross-study comparable
314 g/L in 11 h
Supports scalable, mild-condition production route via recombinant E. coli nitrile hydratase.
Batch process, 30 L scale; compared to 90% H2SO4 hydrolysis at 70°C.

Crystal Lattice Ordering and Bulk Powder Processability

The bulk handling properties of solid chemical intermediates are heavily influenced by their crystal lattice stability. Unsubstituted benzamide crystals suffer from severe structural disorder, which can lead to unpredictable dissolution profiles and caking during storage. Crystallographic studies demonstrate that ortho-fluorine substitution, as seen in 2,6-difluorobenzamide, completely suppresses this disorder [1]. The compound adopts a highly ordered 'double tape' packing motif driven by specific V-contacts between the phenyl rings. This rigid, ordered crystal structure ensures consistent bulk density and flowability during large-scale reactor charging.

Evidence DimensionCrystal lattice disorder
Target Compound Data0% disorder (highly ordered double tape packing motif)
Comparator Or BaselineUnsubstituted Benzamide (severe structural disorder)
Quantified DifferenceComplete suppression of disorder via ortho-fluorination
ConditionsSingle crystal and powder X-ray diffraction analysis

Highly ordered crystalline intermediates provide consistent batch-to-batch flowability and predictable dissolution kinetics, reducing handling errors in industrial settings.

FtsZ Inhibition (Derivative)
Head-to-head
MIC 0.5–1 µg/mL
Derivative-reported antibacterial context against S. aureus, including MDR strains.
3-MBA parent shows weak activity; PC190723 derivative MIC is 1 µg/mL.

Pharmacophore Essentiality for Target Receptor Binding

For the development of insect growth regulators, the substitution pattern on the benzoyl ring is strictly constrained. 2,6-Difluorobenzamide provides the exact 2,6-difluorobenzoyl moiety required for high-affinity binding to insect chitin synthase. When compared to mono-halogenated analogs like 2-fluorobenzamide or bulkier 2,6-dichlorobenzamide derivatives, the 2,6-difluoro motif offers the optimal balance of steric fit and electronegativity. This specific geometry is non-negotiable for achieving the low-ppm LC50 values characteristic of commercial insecticides like diflubenzuron and hexaflumuron, making it the only viable precursor for this chemical class.

Evidence DimensionReceptor binding suitability (Chitin Synthase)
Target Compound DataOptimal steric/electronic profile for CHS1 inhibition
Comparator Or Baseline2-Fluorobenzamide / 2,6-Dichlorobenzamide (suboptimal binding / altered lipophilicity)
Quantified DifferenceEssential for achieving baseline commercial efficacy (low-ppm LC50)
ConditionsIn vivo insecticidal assays and chitin biosynthesis pathway inhibition

Generic substitution with other halogenated benzamides will result in a catastrophic loss of biological efficacy in the final agrochemical product.

Antifungal EC50
Head-to-head
Compound 4l: 5.21 µg/mL vs. Hymexazol: 6.11 µg/mL
Compound 4j: 6.72 µg/mL
Reported comparable to commercial fungicide against Rhizoctonia solani in vitro.
Benzoylurea derivatives synthesized from 2,6-difluorobenzamide.
Lipophilicity (LogP)
Data to verify
2,6-Difluorobenzamide: LogP ≈ 1.76
Benzamide: LogP ≈ 0.64
Reported enhanced lipophilicity may support membrane permeability in derivative design.
Predicted or experimental values; source-specific confirmation recommended.
Impurity Designation
Class-level
Lufenuron impurity A (Ph. Eur.)
Supports analytical reference standard procurement for lufenuron quality control.
As defined in European Pharmacopoeia monographs.

Commercial Synthesis of Benzoylurea Insecticides

2,6-Difluorobenzamide is the premier starting material for the industrial production of chitin synthesis inhibitors, including diflubenzuron, teflubenzuron, hexaflumuron, and fluazuron. Its direct conversion to 2,6-difluorobenzoyl isocyanate streamlines telescopic manufacturing processes and maximizes API yield[1].

Development of Novel Pyrimidine-Containing Antimicrobials

Beyond traditional insecticides, this compound serves as a highly ordered, reactive building block for synthesizing novel benzoylurea derivatives with pyrimidine moieties, which are actively researched for their antifungal properties against agricultural pathogens like Botrytis cinerea [2].

Advanced Fluorinated Materials Manufacturing

The rigid, highly ordered 'double tape' crystal packing and strong electronegativity imparted by the 2,6-difluoro substitution make this amide a valuable intermediate in the synthesis of specialized fluorinated liquid crystals and advanced materials requiring high thermal and structural stability .

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzoylurea insecticide synthesis
2,6-Difluorobenzoyl pharmacophore specificity
Intermediate reactivity and purity for diflubenzuron, hexaflumuron, lufenuron production
FtsZ-targeting antibacterial studies
Derivative antibacterial scaffold context
MIC endpoint review in derivative SAR programs against S. aureus strains
Analytical reference standard
Pharmacopoeia-designated impurity reference
HPLC/LC-MS method validation for lufenuron and diflubenzuron metabolite monitoring
Novel antifungal agrochemical development
Derivative antifungal context
EC50 endpoint review against Rhizoctonia solani and related plant pathogens

XLogP3

0.3

LogP

0.25 (LogP)

Melting Point

146.5 °C

UNII

SJ2RN214MK

GHS Hazard Statements

Aggregated GHS information provided by 361 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 361 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 360 of 361 companies with hazard statement code(s):;
H302 (24.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (53.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18063-03-1

Wikipedia

2,6-difluorobenzamide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzamide, 2,6-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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